tert-Butyl N-(2-formyl-2-methylcyclopentyl)carbamate

Description

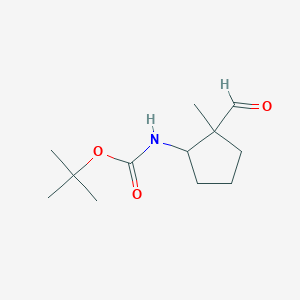

tert-Butyl N-(2-formyl-2-methylcyclopentyl)carbamate is a carbamate derivative featuring a cyclopentane ring substituted with a formyl group, a methyl group, and a tert-butyl carbamate moiety at position 2. The tert-butyl carbamate (Boc) group serves as a protective group for amines, enabling selective reactions under mild conditions. The formyl group introduces a reactive aldehyde functionality, which can participate in nucleophilic additions or cyclization reactions. The methyl substituent and cyclopentane backbone contribute to steric and conformational properties, influencing solubility and reactivity .

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

tert-butyl N-(2-formyl-2-methylcyclopentyl)carbamate |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-9-6-5-7-12(9,4)8-14/h8-9H,5-7H2,1-4H3,(H,13,15) |

InChI Key |

WFKBTVBJRXEGPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1NC(=O)OC(C)(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(2-formyl-2-methylcyclopentyl)carbamate typically involves the protection of amines using carbamates. One common method is the use of tert-butyl chloroformate (Boc-Cl) to protect the amine group. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine (TEA) or pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar protection strategies as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-formyl-2-methylcyclopentyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The carbamate group can be substituted under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-(2-formyl-2-methylcyclopentyl)carbamate is used in various scientific research applications, including:

Chemistry: As a protecting group for amines in peptide synthesis.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-(2-formyl-2-methylcyclopentyl)carbamate involves its role as a protecting group. It temporarily masks reactive amine groups during chemical synthesis, preventing unwanted side reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate

- Structure : Features a bicyclo[2.2.2]octane scaffold with a formyl group and Boc protection.

- Comparison: The bicyclo[2.2.2]octane ring imposes greater rigidity and steric bulk compared to the monocyclic cyclopentane in the target compound. The formyl group’s positioning on a bridgehead carbon may alter its electronic environment .

- Applications : Used in high-strain molecular architectures for drug discovery.

tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7)

- Structure : Contains a nitrogen atom within a bicyclo[2.2.1]heptane framework.

- This enhances solubility in polar solvents and interactions with biological targets .

- Applications : Valued in peptide mimetics and enzyme inhibitors.

Substituent and Functional Group Variations

tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5)

- Structure : Piperidine ring with Boc protection and methyl/trifluoromethyl substituents.

- Comparison : The piperidine ring’s six-membered structure offers greater conformational flexibility than cyclopentane. Methyl and trifluoromethyl groups modulate lipophilicity and metabolic stability, which are critical in pharmacokinetics .

- Applications : Common in CNS-targeting pharmaceuticals.

tert-Butyl N-(thiophen-2-yl)carbamate

- Structure : Aromatic thiophene ring substituted with a Boc group.

- Comparison : The thiophene moiety introduces π-electron density, enabling electrophilic substitutions absent in the aliphatic cyclopentane system. This compound’s planar structure contrasts with the three-dimensional cyclopentane, affecting packing in solid states and interactions with aromatic biological targets .

- Applications : Utilized in materials science and heterocyclic drug design.

Steric and Crystallographic Comparisons

tert-Butyl N-hydroxy-N-[(1S,2R)-2-(1-naphthyl)cyclopent-3-en-1-yl]carbamate

- Structure : Cyclopentene ring fused with a naphthyl group and Boc-protected hydroxylamine.

- Comparison : The naphthyl group adds significant steric bulk and aromaticity, which could hinder rotation around the cyclopentene ring. X-ray studies reveal intermolecular O–H⋯O hydrogen bonds forming R₂²(10) motifs, a feature absent in the target compound due to its lack of hydroxyl groups .

- Applications : Explored in asymmetric catalysis and chiral auxiliaries.

Data Tables

Table 1. Structural and Functional Comparison of Carbamate Derivatives

| Compound Name | Core Structure | Key Substituents | CAS Number | Molecular Weight | Applications |

|---|---|---|---|---|---|

| This compound | Cyclopentane | Formyl, Methyl, Boc | - | ~241.3* | Synthetic intermediate |

| tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate | Bicyclo[2.2.2]octane | Formyl, Boc | - | ~267.3* | High-strain architectures |

| tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate | Azabicyclo[2.2.1]heptane | Boc, N-heteroatom | 1932203-04-7 | ~226.3 | Peptide mimetics |

| tert-Butyl N-(thiophen-2-yl)carbamate | Thiophene | Boc | - | ~199.2 | Heterocyclic synthesis |

*Estimated based on analogous structures.

Key Research Findings

- Reactivity : The formyl group in the target compound enables facile Schiff base formation, distinguishing it from Boc-protected azabicyclo derivatives, which prioritize amine protection .

- Crystallography: Unlike the naphthyl-containing analog , the target compound’s lack of hydrogen-bonding donors results in simpler crystal packing, as inferred from similar carbamates in .

- Biological Relevance : Azabicyclo and piperidine analogs are more prevalent in drug discovery due to their nitrogen-based pharmacophores, whereas the target compound’s aldehyde functionality is leveraged in prodrug design .

Biological Activity

Tert-Butyl N-(2-formyl-2-methylcyclopentyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclopentyl ring with a formyl substituent. The unique arrangement of these functional groups contributes to its biological properties.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : It has been suggested that derivatives of carbamates can inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's disease .

- Anti-inflammatory Properties : Some studies have shown that carbamate derivatives can modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits protective effects against cellular damage induced by amyloid-beta (Aβ) peptides. For instance, it was found to reduce oxidative stress markers in astrocyte cultures exposed to Aβ1-42, indicating its potential neuroprotective effects .

Table 1: In Vitro Biological Activity Data

| Compound | Target | IC50 Value (nM) | Effect |

|---|---|---|---|

| M4 | AChE | 170 | Inhibition |

| M4 | β-secretase | 15.4 | Inhibition |

| M4 | TNF-α | Not specified | Reduction in production |

In Vivo Studies

In vivo experiments using rodent models have highlighted the compound's potential efficacy in reducing cognitive decline associated with scopolamine-induced memory impairment. However, the results indicated that while there was a moderate protective effect against neuronal death, the overall impact on cognitive function was less significant compared to established treatments like galantamine .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the carbamate structure can significantly influence biological activity. For example:

- Substituents on the Cyclopentyl Ring : Variations in the substituents on the cyclopentyl ring have been shown to alter binding affinity and selectivity for target enzymes.

- Alkyl Chain Length : The length and branching of alkyl chains attached to the carbamate moiety can enhance lipophilicity, potentially improving bioavailability in neurological tissues .

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

- Neuroprotection Against Aβ1-42 : A study demonstrated that related carbamate compounds could inhibit Aβ aggregation by up to 85%, showcasing their potential in Alzheimer's therapy .

- Anti-inflammatory Effects : Another investigation found that certain derivatives could significantly reduce TNF-α levels in vitro, suggesting their role as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.